molecular formula C15H23NO2 B13375986 {[2-(4-Tert-butylphenyl)propyl]amino}acetic acid

{[2-(4-Tert-butylphenyl)propyl]amino}acetic acid

Cat. No.: B13375986
M. Wt: 249.35 g/mol
InChI Key: KISTVFSTSLWWPD-UHFFFAOYSA-N
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Description

{[2-(4-Tert-butylphenyl)propyl]amino}acetic acid is an organic compound that features a tert-butylphenyl group attached to a propyl chain, which is further connected to an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(4-Tert-butylphenyl)propyl]amino}acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-tert-butylbenzaldehyde and propylamine.

    Formation of Intermediate: The aldehyde group of 4-tert-butylbenzaldehyde reacts with propylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form {[2-(4-Tert-butylphenyl)propyl]amino}ethanol.

    Oxidation: The alcohol group in {[2-(4-Tert-butylphenyl)propyl]amino}ethanol is oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[2-(4-Tert-butylphenyl)propyl]amino}acetic acid can undergo oxidation reactions, particularly at the amino group, forming corresponding oxides.

    Reduction: The compound can be reduced to form {[2-(4-Tert-butylphenyl)propyl]amino}ethanol.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.

Major Products

    Oxidation: Formation of oxides or nitro derivatives.

    Reduction: Formation of {[2-(4-Tert-butylphenyl)propyl]amino}ethanol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural similarity to natural substrates.

Medicine

    Drug Development: Exploration as a potential therapeutic agent for various diseases, including its role as a precursor in the synthesis of pharmaceuticals.

Industry

    Materials Science: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which {[2-(4-Tert-butylphenyl)propyl]amino}acetic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to downstream effects in biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    {[2-(4-Tert-butylphenyl)propyl]amino}ethanol: A reduced form of the compound.

    {[2-(4-Tert-butylphenyl)propyl]amino}acetate: An ester derivative.

Uniqueness

    Structural Features: The presence of both a tert-butylphenyl group and an aminoacetic acid moiety makes it unique compared to other similar compounds.

    Reactivity: Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, highlights its versatility.

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

2-[2-(4-tert-butylphenyl)propylamino]acetic acid

InChI

InChI=1S/C15H23NO2/c1-11(9-16-10-14(17)18)12-5-7-13(8-6-12)15(2,3)4/h5-8,11,16H,9-10H2,1-4H3,(H,17,18)

InChI Key

KISTVFSTSLWWPD-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC(=O)O)C1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

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